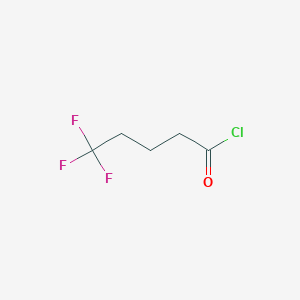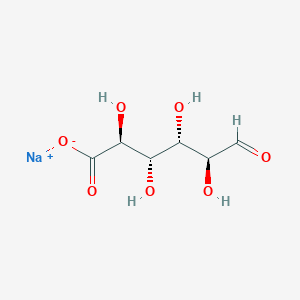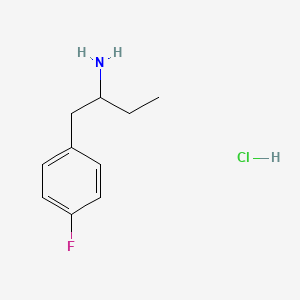
1-(4-Fluorophenyl)butan-2-amine hydrochloride
説明
1-(4-Fluorophenyl)butan-2-amine hydrochloride is an organic compound with the CAS Number: 23194-79-8 . It has a molecular weight of 203.69 . The compound appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-fluorophenyl)-2-butanamine hydrochloride . The InChI code is 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 203.69 .科学的研究の応用
Antiviral Activity
Research has identified tricyclic compounds with a unique amine moiety, including derivatives of 1-(4-Fluorophenyl)butan-2-amine, as promising agents for the development of anti-influenza virus medications. A particular compound demonstrated potent anti-influenza A virus activity and was well tolerated in mice, highlighting its potential as a novel anti-influenza agent for human use (Oka et al., 2001).
Anticancer Activity
Further research into 1-(4-Fluorophenyl)butan-2-amine derivatives has shown that certain analogs exhibit preferential binding at the sigma-2 receptor, alongside inhibition of several cancer cell lines including breast and pancreatic cancer cells. These findings suggest the compounds' selective toxicity towards cancer cells over normal cells, positioning them as potential candidates for anticancer therapy (Asong et al., 2019).
Anti-inflammatory and Solubility Enhancement
Compounds structurally related to 1-(4-Fluorophenyl)butan-2-amine, specifically fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been synthesized and shown to exhibit anti-inflammatory activity. These compounds demonstrate improved solubility, potentially exceeding 50 mg/ml in water, which could enhance their pharmacological utility. The study highlights the significance of halogen substitution in modulating biological activity and improving drug-like properties (Sun et al., 2019).
Antibacterial Activity
Research into the applications of 1-(4-Fluorophenyl)butan-2-amine derivatives has also extended to the antibacterial domain. Specific derivatives synthesized through condensation with aromatic aldehydes and ketones, followed by reduction, have shown high antibacterial activity. This suggests their potential as lead compounds in the development of new antibacterial agents (Arutyunyan et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Modifications of 1-(4-Fluorophenyl)butan-2-amine to create N,N'-disubstituted ureas have resulted in compounds that inhibit human soluble epoxide hydrolase (sEH), an enzyme associated with inflammatory diseases. The introduction of a fluorine atom has notably increased the sEH inhibitory activity, underscoring the therapeutic potential of these derivatives in treating inflammatory conditions (Burmistrov & Butov, 2018).
Safety and Hazards
特性
IUPAC Name |
1-(4-fluorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRYQWRCZRMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)
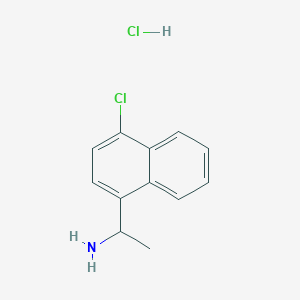
![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)

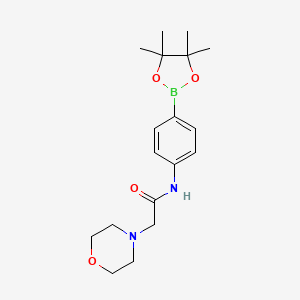
![1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1458351.png)
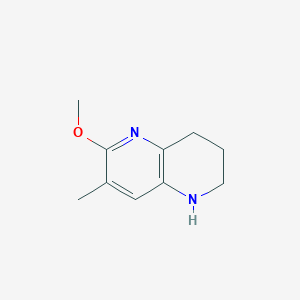
![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)


